![molecular formula C14H11NO B1360030 1-(9H-carbazol-9-yl)ethanone CAS No. 574-39-0](/img/structure/B1360030.png)
1-(9H-carbazol-9-yl)ethanone
Overview
Description
1-(9H-carbazol-9-yl)ethanone is an organic compound with the chemical formula C₁₄H₁₁NO. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its colorless to yellow crystalline solid appearance and has a melting point of 77-79°C . It is soluble in common organic solvents and is used in various applications, including as an intermediate in the synthesis of dyes and pharmaceuticals .
Mechanism of Action
Target of Action
1-(9H-carbazol-9-yl)ethanone is a derivative of carbazole compounds . Carbazole derivatives have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties . .
Mode of Action
Carbazole derivatives have been shown to exhibit a variety of biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Biochemical Pathways
Carbazole derivatives have been shown to play a role in the pathogenesis and development of diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . .
Pharmacokinetics
The compound has a molecular weight of 20924, a density of 11580, and a boiling point of 34861°C . These properties may influence its bioavailability.
Result of Action
Carbazole derivatives have been shown to exhibit a variety of biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .
Action Environment
It is known that the compound is a colorless to yellow crystalline solid with good solubility in common organic solvents . These properties may influence its stability and efficacy in different environments.
Preparation Methods
1-(9H-carbazol-9-yl)ethanone can be synthesized through an acylation reaction. One common method involves reacting carbazole with an acylating agent such as acetic anhydride under appropriate reaction conditions . The reaction typically requires a solvent like tetrahydrofuran and a base such as sodium bis(trimethylsilyl)amide. The reaction mixture is cooled to 0°C and then gradually warmed to room temperature, followed by heating to 65°C for 24 hours .
Chemical Reactions Analysis
1-(9H-carbazol-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-9-carboxylic acid.
Reduction: It can be reduced to form carbazole-9-ethanol.
Substitution: It can undergo substitution reactions where the ethanone group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Applications
1-(9H-Carbazol-9-yl)ethanone serves as an intermediate in the synthesis of various organic compounds, particularly in the development of carbazole derivatives . These derivatives are crucial in producing dyes , polymers , and materials used in optoelectronics . The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biological Applications
The biological activities of this compound have been extensively studied, revealing its potential as an antimicrobial agent and an anticancer drug . Research indicates that carbazole derivatives can exhibit a range of biological effects, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities.
Antimicrobial Properties
Studies have demonstrated that this compound shows significant antimicrobial activity against various bacterial strains. For example:
- Case Study 1 : A study reported that certain carbazole derivatives displayed potent activity against antibiotic-resistant bacteria, indicating their potential use in developing new antimicrobial agents.
Anticancer Potential
Research has also focused on the compound's anticancer properties:
- Case Study 2 : In vitro studies showed that this compound inhibited the proliferation of breast cancer cells (MCF-7), with an IC50 value around 25 µM after 48 hours of treatment. This suggests its potential role in cancer therapy.
Medical Applications
In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating diseases such as diabetes and cancer. The compound's ability to modulate biochemical pathways involved in disease processes makes it a candidate for further research into drug development.
Industrial Applications
The industrial applications of this compound primarily revolve around its use in the production of photosensitive dyes and materials for optoelectronic devices . Its photoinitiating properties make it suitable for radical photo-polymerization processes, enhancing its utility in coatings and adhesives.
Summary Table of Applications
Application Area | Specific Uses | Notable Findings |
---|---|---|
Chemistry | Intermediate for organic synthesis | Key role in developing dyes and polymers |
Biology | Antimicrobial and anticancer agent | Effective against antibiotic-resistant bacteria |
Medicine | Potential therapeutic agent | Promising results in inhibiting cancer cell growth |
Industry | Production of photosensitive materials | Utilized in optoelectronic devices |
Comparison with Similar Compounds
1-(9H-carbazol-9-yl)ethanone is similar to other carbazole derivatives such as:
9-acetylcarbazole: Shares similar structural features but differs in specific functional groups.
Carbazole-9-carboxylic acid: An oxidized form of this compound.
Carbazole-9-ethanol: A reduced form of this compound
What sets this compound apart is its unique combination of properties, including its solubility, stability, and reactivity, making it a versatile compound for various applications.
Biological Activity
1-(9H-Carbazol-9-yl)ethanone, a compound derived from carbazole, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₁NO and features a carbazole structure with an ethanone functional group. This unique combination contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains, including Gram-positive bacteria, demonstrating effective minimum inhibitory concentrations (MICs) ranging from 15.62 to 125 μM .
- Antitumor Activity : Research suggests that carbazole derivatives, including this compound, may inhibit topoisomerase I, an enzyme crucial for DNA replication. Inhibition of this enzyme can lead to DNA damage and apoptosis in cancer cells. Molecular docking studies have shown that certain derivatives exhibit binding affinities comparable to established anticancer drugs like Adriamycin.
- Antioxidant Properties : The antioxidant potential of this compound has been investigated, indicating its ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound's ability to inhibit topoisomerase I leads to disrupted DNA replication in cancer cells, promoting cell death.
- Antimicrobial Mechanism : Its antibacterial effect is likely due to interference with protein synthesis pathways and disruption of nucleic acid production in bacteria .
- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cells, which is crucial for preventing various diseases.
Table 1: Summary of Biological Activities
Applications in Medicine
Given its diverse biological activities, this compound shows promise in various medical applications:
- Antimicrobial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.
- Cancer Therapeutics : Its ability to inhibit key enzymes involved in cancer cell proliferation suggests potential use as an anticancer agent.
- Anti-inflammatory Drugs : Further exploration into its anti-inflammatory properties could lead to new treatments for chronic inflammatory conditions.
Properties
IUPAC Name |
1-carbazol-9-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADSTRJVECIIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205989 | |
Record name | 9H-Carbazole, 9-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574-39-0, 27236-49-3 | |
Record name | 9-Acetyl-9H-carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC231304 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 574-39-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole, 9-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Acetylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-ACETYL-9H-CARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J45K05W8L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1-(9H-carbazol-9-yl)ethanone derivatives interact with their biological targets and what are the downstream effects?
A1: The research suggests that this compound derivatives exhibit anticancer activity by potentially inhibiting the enzyme topoisomerase-I [, ]. Topoisomerase-I is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and ultimately cell death. The researchers used molecular docking studies to predict the binding interactions of these compounds with the enzyme. They found that certain derivatives exhibited favorable binding energies comparable to known topoisomerase-I inhibitors like Adriamycin [] and Rebeccamycin [], indicating their potential to disrupt enzyme function.
Q2: What is the relationship between the structure of this compound derivatives and their anticancer activity?
A2: The studies highlight the importance of specific structural modifications on the this compound scaffold for enhancing anticancer activity. Researchers synthesized two series of derivatives, 2-[(4, 5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone (3a-3e) and 2-(9H-carbazol-9-yl)-N'-[{(4-substitutedphenyl)(piperazin-1-yl)}methyl]acetohydrazide (6a-6e), incorporating various substituents on the phenyl rings [, ]. They found that compounds with specific substitutions (3a, 3d, 6c, 6d, and 6e) displayed potent in vitro anticancer activity against the MCF-7 breast cancer cell line, comparable to Adriamycin, with GI50 values below 10 μg/ml []. These findings suggest that the presence and nature of substituents significantly influence the interaction with the target, likely topoisomerase-I, and consequently, their anticancer efficacy.
Q3: What in vitro evidence supports the anticancer activity of these compounds?
A3: The anticancer activity of the synthesized this compound derivatives was evaluated in vitro against the human breast cancer cell line MCF-7 using the sulforhodamine B (SRB) assay [, ]. This assay measures cell viability and proliferation. The results demonstrated that several derivatives, particularly compounds 3a, 3c, 3d, 6c, 6d, and 6e, exhibited potent inhibitory effects on MCF-7 cell growth, with some showing even greater potency than the reference drug Adriamycin [, ]. These findings highlight the potential of this class of compounds as anticancer agents and warrant further investigation.
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